Documented Intermediate in GSK3 Inhibitor Synthesis (US7595319B2) vs. Non-Fluorinated Analog with No Patent Precedent
4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine is explicitly listed as an intermediate in US7595319B2 for the preparation of GSK3 inhibitor compounds of Formula I, with a fully characterized synthetic procedure yielding 67% after column chromatography [1]. This patent precedent provides a validated route with 1H NMR, 13C NMR, and MS characterization data, reducing procurement risk for medicinal chemistry programs. In contrast, the non-fluorinated analog 4-[2-(4-bromophenoxy)ethyl]morpholine (CAS 836-59-9) lacks an equivalent patent-documented intermediate role in GSK3 inhibitor synthesis, meaning the specific 2-fluoro substitution pattern in CAS 714237-09-9 is structurally required for the final GSK3-active compounds described in the patent .
| Evidence Dimension | Patent-documented intermediate utility in GSK3 inhibitor synthesis |
|---|---|
| Target Compound Data | Listed intermediate in US7595319B2, Col. I line 207; 67% isolated yield; full NMR/MS characterization provided in patent |
| Comparator Or Baseline | CAS 836-59-9 (des-fluoro analog): No equivalent patent-documented role as GSK3 inhibitor intermediate |
| Quantified Difference | Qualitative: Patent-documented vs. not documented as GSK3 intermediate |
| Conditions | Mitsunobu reaction: 4-bromo-2-fluorophenol + 4-(2-hydroxyethyl)morpholine, DEAD/PPh3, THF, 0°C to RT, 3.5 h |
Why This Matters
Procurement of this specific CAS number ensures access to a compound with a validated synthetic protocol and a documented role in a published kinase inhibitor patent, reducing synthetic development time and regulatory documentation burden.
- [1] US Patent US7595319B2. Compounds having selective inhibiting effect at GSK3. Berg S, Hellberg S, Hogdin K, et al. 4-[2-(4-Bromo-2-fluorophenoxy)ethyl]morpholine listed as intermediate; synthesis Procedure details with 67% yield, NMR and MS data. View Source
